molecular formula C17H19FN4OS B2557659 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034519-11-2

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2557659
CAS RN: 2034519-11-2
M. Wt: 346.42
InChI Key: GJPUSWSWHSPTMH-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19FN4OS and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

Anti-Arrhythmic Activity

A study by Abdel‐Aziz, H., et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds, closely related to the queried chemical, demonstrated significant anti-arrhythmic activity. This suggests potential applications in cardiac arrhythmia treatment or related research (Abdel‐Aziz et al., 2009).

Antimicrobial Properties

Başoğlu, S., et al. (2013) conducted research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3,4-thiadiazole. These compounds exhibited antimicrobial activities, suggesting a potential application in developing new antimicrobial agents (Başoğlu et al., 2013).

Tuberculosis Treatment

Jeankumar, V. U., et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to the queried chemical. These compounds were evaluated for their antituberculosis activity and cytotoxicity, indicating their potential use in tuberculosis research or treatment (Jeankumar et al., 2013).

Metabolic and Disposition Studies

Renzulli, C., et al. (2011) investigated the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist structurally similar to the queried compound. This research provides insights into the metabolic pathways and disposition of such compounds in the human body, relevant to pharmacokinetics and pharmacodynamics studies (Renzulli et al., 2011).

Anticancer Research

Anuse, D. G., et al. (2019) synthesized and evaluated a series of compounds, including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed potential anticancer activity, suggesting their application in cancer research (Anuse et al., 2019).

Serotonin Receptor Imaging

Ryu, Y., et al. (2007) studied the use of a PET radioligand, 18F-trans-4-Fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, for imaging serotonin 5-HT1A receptors in the human brain. This research has implications for the development of imaging agents for neurological studies (Ryu et al., 2007).

Pharmacokinetic Studies

Teffera, Y., et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Their study provides valuable information on the pharmacokinetic properties of compounds structurally related to the queried chemical, relevant for cancer therapy research (Teffera et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c18-13-3-1-12(2-4-13)17(7-8-17)16(23)20-14-5-9-22(10-6-14)15-11-19-24-21-15/h1-4,11,14H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPUSWSWHSPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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